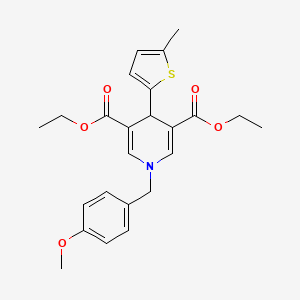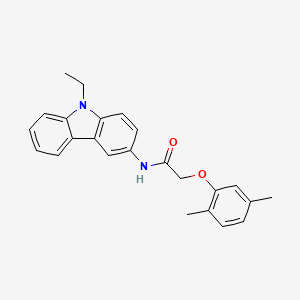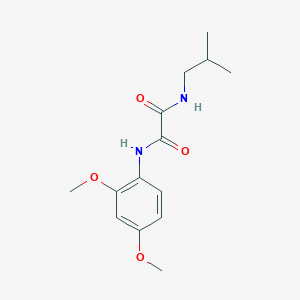![molecular formula C21H15N3O2 B4656492 3-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B4656492.png)
3-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide
Übersicht
Beschreibung
3-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide is a chemical compound that has been widely studied for its potential applications in the field of scientific research. This compound is known for its unique chemical structure and has been shown to have a variety of biochemical and physiological effects. In Additionally, we will list several future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
3-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide has been studied for its potential applications in a variety of scientific research fields. One of the main areas of research has been in the field of medicinal chemistry, where this compound has been shown to have potential as a drug candidate for the treatment of various diseases. Additionally, this compound has been studied for its potential applications in the field of materials science, where it has been shown to have unique physical and chemical properties that make it suitable for use in various applications.
Wirkmechanismus
The mechanism of action of 3-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide is not fully understood. However, it has been shown to interact with several biological targets, including enzymes and receptors. This compound has been shown to have inhibitory effects on certain enzymes, as well as agonistic effects on certain receptors. These interactions are thought to be responsible for the biochemical and physiological effects of this compound.
Biochemical and physiological effects:
3-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to have anti-inflammatory and antioxidant effects, as well as potential neuroprotective effects. Additionally, this compound has been shown to have antitumor and antimicrobial activities.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide in lab experiments is its unique chemical structure, which gives it a variety of potential applications. Additionally, this compound has been well studied and has a reliable synthesis method. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 3-phenyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide. One area of research is in the development of this compound as a drug candidate for the treatment of various diseases. Additionally, this compound has potential applications in the field of materials science, where it may be used in the development of new materials with unique physical and chemical properties. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Eigenschaften
IUPAC Name |
(Z)-3-phenyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-20(9-6-15-4-2-1-3-5-15)23-17-7-8-19-18(14-17)24-21(26-19)16-10-12-22-13-11-16/h1-14H,(H,23,25)/b9-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTOPWOJUMGLGZ-TWGQIWQCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-phenyl-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![dimethyl 2-[({[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]terephthalate](/img/structure/B4656418.png)
![{[4-(tert-butylamino)-6-(methoxyamino)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4656425.png)


![5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B4656448.png)

![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4656457.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4656482.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4656488.png)


![1-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4656508.png)
